molecular formula C13H27Cl2FN2 B1531791 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098110-85-9

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1531791
CAS No.: 2098110-85-9
M. Wt: 301.3 g/mol
InChI Key: VLUPYKYXKZENSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C13H27Cl2FN2 and a molecular weight of 301.3 g/mol This compound is characterized by the presence of a piperidine ring, a cyclohexyl group substituted with a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the fluorination of a cyclohexyl derivative to introduce the fluorine atom at the desired position.

    Attachment of the Piperidine Ring: The fluorinated cyclohexyl intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine

Properties

IUPAC Name

1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPYKYXKZENSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 4
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 5
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 6
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride

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